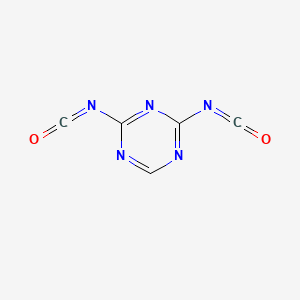
2,4-Diisocyanato-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diisocyanato-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring with two isocyanate groups attached at the 2 and 4 positions. This compound is part of the broader class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The presence of isocyanate groups makes it highly reactive, which is beneficial for various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisocyanato-1,3,5-triazine typically involves the reaction of cyanuric chloride with phosgene in the presence of a base. This reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired diisocyanate product. The reaction conditions often require controlled temperatures and the use of solvents such as dioxane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process, making it economically viable for large-scale applications.
化学反応の分析
Types of Reactions: 2,4-Diisocyanato-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions with dienes to form triazine derivatives.
Polymerization: The compound can polymerize with diols or diamines to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dioxane, tetrahydrofuran, dimethylformamide
Catalysts: Tertiary amines, metal catalysts
Major Products:
- Urea derivatives
- Carbamate derivatives
- Polyurethane polymers
科学的研究の応用
2,4-Diisocyanato-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Industry: The compound is used in the production of high-performance materials such as coatings, adhesives, and foams.
作用機序
The mechanism of action of 2,4-Diisocyanato-1,3,5-triazine involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is harnessed in various applications, such as the development of bioconjugates and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
類似化合物との比較
2,4,6-Triisocyanato-1,3,5-triazine: Similar structure but with an additional isocyanate group, leading to higher reactivity.
2,4-Diamino-1,3,5-triazine: Contains amino groups instead of isocyanate groups, resulting in different reactivity and applications.
2,4-Dichloro-1,3,5-triazine: Contains chloro groups, commonly used as an intermediate in the synthesis of other triazine derivatives.
Uniqueness: 2,4-Diisocyanato-1,3,5-triazine is unique due to its dual isocyanate functionality, which provides high reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
500022-47-9 |
|---|---|
分子式 |
C5HN5O2 |
分子量 |
163.09 g/mol |
IUPAC名 |
2,4-diisocyanato-1,3,5-triazine |
InChI |
InChI=1S/C5HN5O2/c11-2-8-4-6-1-7-5(10-4)9-3-12/h1H |
InChIキー |
VOUDXMXYROJCKN-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NC(=N1)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
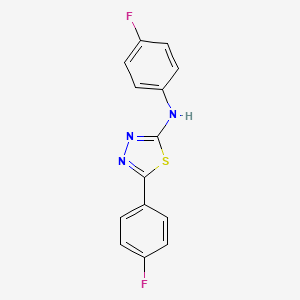
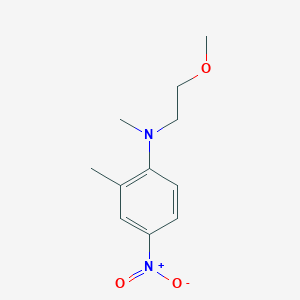
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
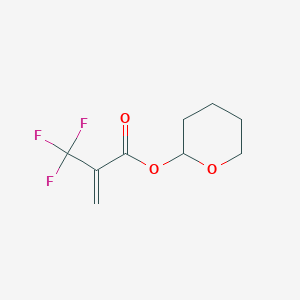
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
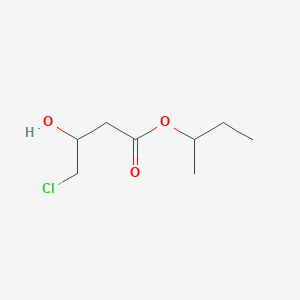
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
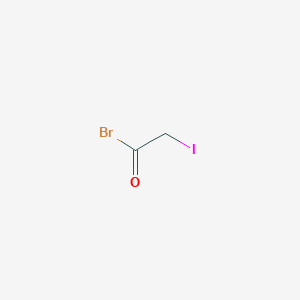
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
